molecular formula C8H2BrF2NO2 B6591863 6-Bromo-5,7-difluoroindoline-2,3-dione CAS No. 1698027-85-8

6-Bromo-5,7-difluoroindoline-2,3-dione

Cat. No.: B6591863
CAS No.: 1698027-85-8
M. Wt: 262.01 g/mol
InChI Key: FGEFXZZQCPDFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5,7-difluoroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H2BrF2NO2 and a molecular weight of 262.01 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the indoline-2,3-dione core, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,7-difluoroindoline-2,3-dione typically involves the bromination and fluorination of indoline-2,3-dione derivatives. One common method includes the reaction of 5,7-difluoroindoline-2,3-dione with bromine in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. The compound is often produced in batch reactors with continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various indoline derivatives .

Scientific Research Applications

6-Bromo-5,7-difluoroindoline-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The bromine and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

  • 6-Bromo-7-fluoroindoline-2,3-dione
  • 5,7-Difluoroindoline-2,3-dione
  • 6-Bromoindoline-2,3-dione

Comparison: Compared to these similar compounds, 6-Bromo-5,7-difluoroindoline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-5,7-difluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF2NO2/c9-4-3(10)1-2-6(5(4)11)12-8(14)7(2)13/h1H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEFXZZQCPDFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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